molecular formula C15H19N5OS B11141930 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide

Cat. No.: B11141930
M. Wt: 317.4 g/mol
InChI Key: QWUDUDOCSKLNFK-UHFFFAOYSA-N
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Description

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, a thiazole ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with the piperidine derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis .

Comparison with Similar Compounds

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple scientific fields.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

1-pyrimidin-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C15H19N5OS/c21-14(17-7-4-13-16-8-10-22-13)12-3-1-9-20(11-12)15-18-5-2-6-19-15/h2,5-6,8,10,12H,1,3-4,7,9,11H2,(H,17,21)

InChI Key

QWUDUDOCSKLNFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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